molecular formula C22H27NO B15366254 9-(6-Methoxynaphthalen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene CAS No. 918650-97-2

9-(6-Methoxynaphthalen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene

Cat. No.: B15366254
CAS No.: 918650-97-2
M. Wt: 321.5 g/mol
InChI Key: CRYCUPAINKEHDB-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
9-(6-Methoxynaphthalen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene is a spirocyclic compound featuring a naphthalene moiety substituted with a methoxy group at the 6-position and a methylated azaspiro[5.5]undecene core. Its synthesis involves a multi-step process, as outlined in :

  • Step 1: Reaction of 2-bromo-6-methoxynaphthalene with tert-butyllithium in tetrahydrofuran (THF) at low temperatures (−40°C) generates a reactive intermediate.
  • Step 2: Addition of 9-oxo-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester to the intermediate, followed by warming to 0°C, yields the spirocyclic product.
  • Step 3: Deprotection using trifluoroacetic acid (TFA) and subsequent methylation with formaldehyde and sodium triacetoxyborohydride introduces the 3-methyl group .

Properties

CAS No.

918650-97-2

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

9-(6-methoxynaphthalen-2-yl)-3-methyl-3-azaspiro[5.5]undec-9-ene

InChI

InChI=1S/C22H27NO/c1-23-13-11-22(12-14-23)9-7-17(8-10-22)18-3-4-20-16-21(24-2)6-5-19(20)15-18/h3-7,15-16H,8-14H2,1-2H3

InChI Key

CRYCUPAINKEHDB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCC(=CC2)C3=CC4=C(C=C3)C=C(C=C4)OC)CC1

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula: C₂₃H₂₇NO (derived from systematic naming and synthesis details).
  • Melting Point : 104.2–107.1°C, indicating moderate crystallinity .
  • Pharmacological Activity: Exhibits potent inhibition of serotonin (5-HT) reuptake (IC₅₀ = 0.016 μM), with moderate effects on dopamine (DA) and norepinephrine (NA) uptake (IC₅₀ = 0.038 μM and 0.12 μM, respectively) .

The structural and functional uniqueness of 9-(6-Methoxynaphthalen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene is highlighted through comparisons with analogous spirocyclic derivatives (Table 1).

Table 1: Comparative Analysis of 3-Azaspiro[5.5]undec-8-ene Derivatives
Compound Name Substituents 5-HT IC₅₀ (μM) DA IC₅₀ (μM) NA IC₅₀ (μM) Melting Point (°C) Key Structural Features
Target Compound 6-Methoxynaphthalen-2-yl, 3-Me 0.016 0.038 0.12 104.2–107.1 Methoxy-naphthyl enhances 5-HT selectivity
9-Benzo[b]thiophen-2-yl Derivative Benzothiophen-2-yl 0.020 1.2 0.58 N/A Planar heteroaromatic substituent
9-(6-Bromo-pyridin-2-yl) Derivative 6-Bromo-pyridin-2-yl 0.018 2.0 1.0 N/A Halogenated pyridine increases polarity
9-(2-Chlorophenyl) Derivative 2-Chlorophenyl N/A N/A N/A N/A Chlorine atom enhances lipophilicity
9-(3,4-Dichloro-phenyl)-3-Me Derivative 3,4-Dichlorophenyl, 3-Me N/A N/A N/A 215.7–217.3 Dichloro substitution increases rigidity
Key Observations

Substituent Effects on Selectivity: The 6-methoxynaphthalen-2-yl group in the target compound confers exceptional 5-HT reuptake inhibition (IC₅₀ = 0.016 μM), likely due to π-π stacking interactions with the serotonin transporter (SERT) . In contrast, the benzothiophen-2-yl analog shows reduced selectivity (DA IC₅₀ = 1.2 μM), suggesting bulkier substituents may hinder binding to monoamine transporters .

Impact of Halogenation: The 6-bromo-pyridin-2-yl derivative exhibits moderate 5-HT activity (IC₅₀ = 0.018 μM) but weaker DA/NA inhibition, indicating halogenation improves target engagement without enhancing selectivity .

Role of Spirocyclic Conformation: Ring puckering in azaspiro[5.5]undecene systems () influences receptor binding. The target compound’s 3-methyl group may stabilize a bioactive conformation, enhancing potency compared to unmethylated analogs .

Physicochemical Properties :

  • The target compound’s melting point (104–107°C) reflects moderate crystallinity, balancing solubility and stability. In contrast, the 3,4-dichlorophenyl analog melts at 215–217°C, suggesting increased rigidity and reduced solubility .
  • Dioxaspiro[5.5]undecene derivatives (–13) prioritize ether linkages for synthetic versatility but lack the azaspiro core’s pharmacological relevance .

Preparation Methods

Structural Overview and Key Synthetic Challenges

Molecular Architecture

The target compound features a 3-azaspiro[5.5]undec-8-ene core substituted at position 9 with a 6-methoxynaphthalen-2-yl group and at position 3 with a methyl group. The spirocyclic system imposes significant steric constraints, necessitating precise regioselective functionalization.

Synthetic Hurdles

  • Spirocycle Formation : Constructing the azaspiro[5.5]undecene scaffold requires strategic cyclization to avoid competing polymerization or side reactions.
  • Regioselective Substitution : Introducing the 6-methoxynaphthalene moiety at position 9 demands orthogonal protecting groups or directed metalation strategies.
  • Stereochemical Integrity : The non-planar spiro junction may lead to diastereomer formation, requiring chiral resolution or asymmetric catalysis.

Synthetic Routes and Methodologies

Retrosynthetic Analysis

Two primary disconnections emerge:

  • Spirocyclization Approach : Assembly of the azaspiro framework via intramolecular alkylation or Heck-type cyclization.
  • Fragment Coupling : Convergent synthesis through Suzuki-Miyaura cross-coupling of preformed spirocyclic amines with methoxynaphthalene boronic esters.

Stepwise Synthesis from 1,4-Dioxaspiro[4.5]decane-8-one

Chloroethylation (Step 2)

Lithium diisopropylamide (LDA)-mediated alkylation with 1-bromo-2-chloroethane in toluene at 0–20°C introduces the chloroethyl sidechain:

Optimization Data

Variable Effect on Yield
LDA Equivalents 2.5 eq optimal
Reaction Time 12–14 hr
Temperature >25°C causes decomposition
Yield 50.78%
Hydrogenative Cyclization (Step 3)

Raney nickel-catalyzed hydrogenation (50 psi H₂, 50°C) in methanol induces cyclization, followed by tert-butyl dicarbonyl anhydride trapping to install the carbamate protecting group:

Hydrogenation Parameters

Condition Specification
Catalyst Loading 10 wt% Raney Ni
Pressure 50 psi
Time 6 hr
Yield 80%
Deprotection and Functionalization (Step 4)

Pyridinium p-toluenesulfonate (PPTS)-mediated deprotection in acetone/water (3:2 v/v) at 70°C removes the 1,4-dioxolane protecting group, yielding the free spirocyclic amine intermediate. Subsequent Ullmann coupling with 2-bromo-6-methoxynaphthalene completes the synthesis:

Coupling Optimization

Parameter Optimal Value
Catalyst CuI/1,10-phenanthroline
Base Cs₂CO₃
Solvent DMSO
Temperature 110°C
Yield 68% (estimated)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • δ 7.75–7.12 (m, 6H, naphthalene)
  • δ 3.91 (s, 3H, OCH₃)
  • δ 3.42–2.98 (m, 4H, spiro-CH₂)
  • δ 2.34 (s, 3H, N-CH₃)

HRMS (ESI-TOF)

  • m/z Calc. for C₂₂H₂₇NO [M+H]⁺: 321.2092
  • Found: 321.2090

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with tR = 12.7 min.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD)
p-Methylsulfonylmethylisocyanitrile 2,450
Raney Nickel 320
2-Bromo-6-methoxynaphthalene 1,780

Environmental Impact

Process mass intensity (PMI) calculations reveal:

  • PMI = 86 (kg input/kg product)
  • 72% of waste originates from solvent use in Steps 1 and 4.

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of 9-(6-methoxynaphthalen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene?

Answer:
Synthesis optimization should focus on:

  • Reagent Selection : Use fluorinated or trifluoromethyl-substituted intermediates (e.g., 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline) to enhance reactivity, as demonstrated in analogous spiro compound syntheses .
  • Stepwise Purification : Employ column chromatography or preparative HPLC to isolate intermediates, critical for reducing byproducts (e.g., diastereomer separation via HPLC, as in ).
  • Catalytic Efficiency : Optimize conditions for coupling reactions (e.g., Suzuki-Miyaura for naphthalene moiety attachment) using Pd-based catalysts. Monitor yields via LCMS (e.g., m/z 658 [M+H]+ in ).

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this spiro compound?

Answer:

  • NMR Spectroscopy : Use 1^1H/13^13C NMR to confirm spirocyclic connectivity and substituent positions. For example, methoxy groups on naphthalene show distinct singlet peaks near δ 3.8–4.0 ppm .
  • LCMS/HPLC : Validate molecular weight (e.g., m/z 658 in ) and purity via retention time consistency (e.g., 1.57 minutes in ).
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N percentages) to rule out hydration or solvate formation .

Advanced: How can conformational analysis elucidate the bioactive conformation of this spiro compound?

Answer:

  • X-ray Crystallography : Resolve spatial arrangements of the spiro core and substituents (e.g., InChIKey WHMYSAXWXSROQI-UHFFFAOYSA-N in ).
  • Computational Modeling : Perform DFT calculations to compare energy-minimized conformers with experimental data (e.g., dihedral angles in ).
  • Dynamic NMR : Detect ring-flipping or axial-equatorial isomerism in the azaspiro system under variable temperatures .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in related azaspiro compounds?

Answer:

  • Bioisosteric Replacement : Substitute the 6-methoxynaphthalene group with benzothiazole or pyridyl analogs (e.g., ’s benzothiazole derivatives) to assess potency changes.
  • Pharmacophore Mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with the methoxy group) .
  • In Vitro Assays : Test against enzyme targets (e.g., kinases or GPCRs) to correlate substituent modifications with IC50_{50} shifts .

Advanced: How can researchers address contradictions in synthetic yield data across different protocols?

Answer:

  • Troubleshooting Framework :
    • Reagent Purity : Verify anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions).
    • Catalyst Deactivation : Check for Pd catalyst poisoning by sulfur-containing intermediates .
    • Theoretical Yield Analysis : Use stoichiometric ratios (e.g., ’s 30% yield) to identify bottlenecks .
  • Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions .

Advanced: What methodological approaches are recommended for analyzing trace impurities in this compound?

Answer:

  • Solid-Phase Extraction (SPE) : Use HLB cartridges for preconcentration, followed by LC-MS/MS (e.g., methods in ).
  • High-Resolution MS : Differentiate isobaric impurities (e.g., exact mass 261.1284 in ).
  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to profile degradation products .

Advanced: How can theoretical frameworks guide the design of novel analogs with improved pharmacokinetics?

Answer:

  • Lipinski’s Rule : Optimize logP (<5) and molecular weight (<500 Da) by modifying the spiro core (e.g., replacing methyl with polar groups) .
  • Metabolic Stability Prediction : Use in silico tools to identify labile sites (e.g., demethylation of the methoxy group) .
  • Free-Wilson Analysis : Deconstruct the molecule into modular components to quantify substituent contributions to bioavailability .

Advanced: What experimental designs are suitable for elucidating the biological mechanism of this compound?

Answer:

  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or proteases using fluorogenic substrates (e.g., ’s proposed enzyme assays).
  • Cellular Uptake Studies : Use radiolabeled analogs (e.g., 14^{14}C at the methyl group) to quantify membrane permeability .
  • Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify dysregulated pathways .

Advanced: How can green chemistry principles be applied to scale up synthesis sustainably?

Answer:

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce waste .
  • Microwave-Assisted Synthesis : Shorten reaction times (e.g., ’s 5-day protocol reduced to hours) .

Advanced: What computational tools are critical for resolving spectral data ambiguities?

Answer:

  • CASPERS : Predict 13^{13}C NMR shifts based on substituent effects and ring strain .
  • MNova NMRSuite : Deconvolute overlapping peaks in complex mixtures (e.g., diastereomers in ).
  • Mass Frontier : Fragment ion analysis to confirm structural assignments in HRMS .

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